molecular formula C20H22N4O3S2 B4587968 2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE

2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B4587968
M. Wt: 430.5 g/mol
InChI Key: CMVZQNYNSVFQGU-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, a thienyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Allyl Group: The allyl group can be added via an allylation reaction, often using allyl halides and a base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, typically involving thiols and a suitable electrophile.

    Attachment of the Dimethoxyphenyl Acetamide Moiety: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using 2,5-dimethoxyphenylamine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and thienyl groups.

    Reduction: Reduction reactions can occur at the triazole ring and the acetamide moiety.

    Substitution: The compound can undergo substitution reactions, especially at the dimethoxyphenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the allyl and thienyl groups.

    Reduction: Reduced forms of the triazole ring and acetamide moiety.

    Substitution: Substituted derivatives at the dimethoxyphenyl and thienyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its triazole ring and thienyl group are known to exhibit biological activity, which could be harnessed for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and thienyl group may play key roles in these interactions, potentially affecting biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
  • 2-{[4-Allyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
  • 2-{[4-Allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups. The presence of both the allyl and thienyl groups, along with the triazole ring and dimethoxyphenyl moiety, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(5-methylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-5-8-24-19(14-9-13(2)28-11-14)22-23-20(24)29-12-18(25)21-16-10-15(26-3)6-7-17(16)27-4/h5-7,9-11H,1,8,12H2,2-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVZQNYNSVFQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ALLYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE

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